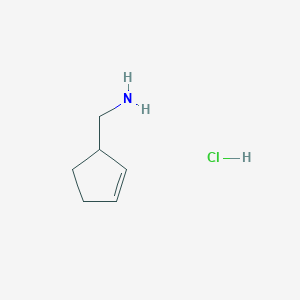![molecular formula C15H18O2 B6275527 3-[(4-methoxyphenyl)methyl]spiro[3.3]heptan-1-one CAS No. 2763759-58-4](/img/new.no-structure.jpg)
3-[(4-methoxyphenyl)methyl]spiro[3.3]heptan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-methoxyphenyl)methyl]spiro[33]heptan-1-one is a spirocyclic compound characterized by a unique structure where a spiro[33]heptane core is fused with a 4-methoxyphenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-methoxyphenyl)methyl]spiro[3.3]heptan-1-one typically involves the reaction of 1-sulfonylcyclopropanols with lithiated 1-sulfonylbicyclo[1.1.0]butanes. This reaction proceeds through a nucleophilic addition to the cyclopropanone formed in situ, followed by a strain-relocating semipinacol rearrangement in the presence of acid . The process is regio- and stereospecific, leading to optically active 3-substituted spiro[3.3]heptan-1-ones .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-[(4-methoxyphenyl)methyl]spiro[3.3]heptan-1-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NH3) can be employed for substitution reactions.
Major Products
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of 3-[(4-methoxyphenyl)methyl]spiro[3.3]heptan-1-ol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-[(4-methoxyphenyl)methyl]spiro[3
Mechanism of Action
The mechanism of action of 3-[(4-methoxyphenyl)methyl]spiro[3.3]heptan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure may enable the compound to fit into unique binding sites, thereby modulating biological pathways. Detailed studies on its molecular targets and pathways are still ongoing.
Comparison with Similar Compounds
Similar Compounds
Spiropyrans: Known for their photochromic properties and applications in smart materials.
Spiro[cyclopropane-1,2′-steroids]: Exhibits biological activities such as diuretic and antiandrogenic effects.
Uniqueness
3-[(4-methoxyphenyl)methyl]spiro[3.3]heptan-1-one is unique due to its specific spiro[3.3]heptane core fused with a 4-methoxyphenylmethyl group, which imparts distinct chemical and biological properties. Its regio- and stereospecific synthesis further enhances its potential for targeted applications .
Properties
CAS No. |
2763759-58-4 |
|---|---|
Molecular Formula |
C15H18O2 |
Molecular Weight |
230.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



